molecular formula C9H9F3O B1353318 (S)-1-(3-(Trifluoromethyl)phenyl)ethanol CAS No. 96789-80-9

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B1353318
CAS No.: 96789-80-9
M. Wt: 190.16 g/mol
InChI Key: YNVXCOKNHXMBQC-LURJTMIESA-N
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Description

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(3-(Trifluoromethyl)phenyl)ethanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the reduction can be achieved using a chiral borane reagent in the presence of a chiral ligand, which ensures the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium, which facilitate the reduction of the ketone to the alcohol under controlled conditions of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: (S)-1-(3-(Trifluoromethyl)phenyl)ethanone

    Reduction: (S)-1-(3-(Trifluoromethyl)phenyl)ethane

    Substitution: (S)-1-(3-(Trifluoromethyl)phenyl)ethyl halides

Scientific Research Applications

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the chiral center plays a crucial role in the binding and transformation processes. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-(Trifluoromethyl)phenyl)ethanol
  • 1-(3-(Trifluoromethyl)phenyl)ethanol (racemic mixture)
  • 1-(4-(Trifluoromethyl)phenyl)ethanol

Uniqueness

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the presence of the trifluoromethyl group at the meta position on the phenyl ring. This configuration can lead to different reactivity and selectivity compared to its isomers and racemic mixtures, making it valuable in applications requiring high enantiomeric purity.

Properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVXCOKNHXMBQC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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